molecular formula C11H22N2O3 B13205811 Tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate

Tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate

Cat. No.: B13205811
M. Wt: 230.30 g/mol
InChI Key: FQKHQDIRIHXFDY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and an ethoxyamino substituent at the 3-position of the pyrrolidine ring. Pyrrolidine derivatives are widely utilized in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets. This compound is likely employed as an intermediate in drug discovery, particularly for modifying pharmacokinetic properties or enabling selective functionalization during multi-step syntheses .

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-5-15-12-9-6-7-13(8-9)10(14)16-11(2,3)4/h9,12H,5-8H2,1-4H3

InChI Key

FQKHQDIRIHXFDY-UHFFFAOYSA-N

Canonical SMILES

CCONC1CCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with ethoxyamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is typically isolated through crystallization or distillation .

Scientific Research Applications

Chemistry: Tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds .

Biology: In biological research, this compound is used to study the interactions of pyrrolidine derivatives with biological targets. It is also employed in the development of enzyme inhibitors and receptor modulators .

Medicine: It is investigated for its role in drug design and discovery, particularly in the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also utilized in the manufacture of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The ethoxyamino group plays a crucial role in the binding affinity and specificity of the compound. The molecular pathways involved include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Compound Name (CAS) Substituent at 3-Position Molecular Formula Molecular Weight Key Properties/Applications Reference
tert-Butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate (35) Isoquinolin-6-yloxy with chloro-hydroxyphenyl C27H28ClN2O4 495.98 Intermediate in isoquinoline derivatives for anticancer research; synthesized via Method C (50% yield). [1]
tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (275387-76-3) Ethynyl and hydroxyl groups C11H17NO3 211.26 Potential building block for click chemistry; lower molecular weight enhances solubility. [7]
(R)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate (1187927-12-3) Chloromethyl group C11H20ClNO2 233.74 R&D use only; chloromethyl group enables further alkylation but requires careful handling. [9]
tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate (2227197-69-3) 2-Oxoimidazolidinyl group C12H21N3O3 255.32 Cyclic urea moiety enhances hydrogen bonding; used in peptide mimetics. [10]
Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate (2378501-23-4) Methylamino-linked chloropyridazine C17H24ClN4O3 373.85 Designed for kinase inhibition; chloropyridazine enhances electrophilic reactivity. [11]

Key Structural and Functional Insights:

Substituent Effects on Reactivity: The ethoxyamino group in the target compound offers a balance between stability and reactivity. Unlike the chloromethyl group in , which is prone to nucleophilic substitution, the ethoxyamino group may participate in reductive amination or serve as a protected amine for further derivatization. The 2-oxoimidazolidinyl group in introduces a rigid cyclic urea structure, improving binding affinity in enzyme inhibitors, whereas the ethynyl group in is ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC) applications.

Physicochemical Properties: Compounds with bulky aromatic substituents (e.g., ) exhibit higher molecular weights (>450 Da), which may limit blood-brain barrier penetration. In contrast, the target compound’s ethoxyamino group (predicted MW ~270–300 Da) likely improves bioavailability. The hydroxyl and ethoxy groups in and the target compound enhance water solubility compared to the lipophilic tert-butyldimethylsilyloxy analogs (e.g., ).

Synthetic Utility: The target compound’s ethoxyamino group could serve as a masked amine, enabling controlled deprotection during multi-step syntheses. This contrasts with bromo intermediates (e.g., ), which require palladium-catalyzed cross-coupling for further functionalization. Chloropyridazine derivatives (e.g., ) are tailored for electrophilic aromatic substitution, whereas the ethoxyamino group may facilitate nucleophilic additions.

Biological Relevance: The isoquinoline derivative in demonstrated anticancer activity, suggesting that the target compound’s ethoxyamino group could be optimized for similar therapeutic applications. The chloromethyl analog in is restricted to R&D due to toxicity, whereas the ethoxyamino group’s lower electrophilicity may improve safety profiles.

Biological Activity

Tert-butyl 3-(ethoxyamino)pyrrolidine-1-carboxylate is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

This compound can be synthesized through various methods involving the reaction of tert-butyl pyrrolidine derivatives with ethoxyamine. The general structure consists of a pyrrolidine ring substituted with an ethoxyamino group and a carboxylate moiety, which contributes to its solubility and reactivity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Research indicates that compounds similar to this compound can inhibit enzymes such as neuraminidase, which is critical for viral replication. This inhibition is essential in the development of antiviral therapies, particularly against influenza viruses .
  • Cell Cycle Regulation : The compound may influence cell cycle progression by modulating pathways involving p70S6K, a kinase that plays a significant role in protein synthesis and cell growth. Inhibition of p70S6K has been linked to reduced cell proliferation and tumor growth, making it a target for cancer therapies .
  • Neuroprotective Effects : Some studies suggest that derivatives of pyrrolidine compounds exhibit neuroprotective properties, potentially through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
Antiviral ActivityNeuraminidase Inhibition
Cell Proliferationp70S6K Pathway Modulation
NeuroprotectionOxidative Stress Reduction

Case Study: Antiviral Properties

In a study aimed at discovering novel inhibitors for influenza virus neuraminidase, researchers tested various amino acid derivatives, including those related to this compound. The results indicated that certain modifications enhanced inhibitory potency, suggesting that structural variations play a crucial role in biological activity .

Case Study: Cancer Cell Proliferation

Another study investigated the effects of pyrrolidine derivatives on cancer cell lines. The findings demonstrated that compounds inhibiting the mTOR/p70S6K pathway resulted in significant reductions in cell viability and proliferation rates. This highlights the potential therapeutic applications of this compound in oncology .

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